molecular formula C35H46N6O7 B3182255 Anamorelin (Fumarate) CAS No. 339539-92-3

Anamorelin (Fumarate)

货号: B3182255
CAS 编号: 339539-92-3
分子量: 662.8 g/mol
InChI 键: RJIOUAKEXOTTOG-LUDSMFHYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RC1291 Fumarate, also known as Anamorelin Fumarate, is a novel ghrelin receptor agonist. It is primarily used in scientific research for its ability to stimulate appetite and increase lean muscle mass. This compound has shown significant potential in treating conditions such as cancer-associated anorexia/cachexia .

准备方法

合成路线和反应条件: 富马酸RC1291的合成涉及阿那摩林与富马酸的反应。该过程通常需要精确控制温度和pH,以确保形成所需的富马酸盐。 该反应在二甲基亚砜 (DMSO) 或乙醇等溶剂中进行,然后通过结晶或色谱法纯化 .

工业生产方法: 富马酸RC1291的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和试剂,并采取严格的质量控制措施,以确保最终产品的纯度和一致性。 生产通常在间歇反应器中进行,然后采用大型纯化技术,如重结晶和过滤 .

化学反应分析

反应类型: 富马酸RC1291会经历各种化学反应,包括:

常用试剂和条件:

主要生成产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,富马酸RC1291的氧化可能生成氧化衍生物,而还原可能生成该化合物的还原形式 .

科学研究应用

Clinical Applications

1. Cancer Cachexia

Cancer cachexia is a multifactorial syndrome characterized by severe body weight loss and muscle wasting, significantly impacting patients' quality of life and treatment outcomes. Anamorelin has been primarily researched for its efficacy in managing cancer cachexia:

  • Clinical Trials : Phase II and III trials have demonstrated that anamorelin significantly increases body weight and lean body mass in patients with non-small cell lung cancer (NSCLC) suffering from cachexia. In these studies, patients receiving anamorelin showed an increase in body weight of approximately 0.77 kg compared to a decrease of 0.33 kg in the placebo group .
  • Mechanism of Action : Anamorelin stimulates appetite by activating ghrelin receptors, leading to increased food intake and enhanced secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) .
  • Safety Profile : The drug has been reported to be well-tolerated with mild adverse effects such as hyperglycemia, nausea, and dizziness. Serious adverse events were rare .

2. Other Potential Applications

Beyond cancer cachexia, anamorelin may have broader implications in treating conditions characterized by muscle wasting:

  • Sarcopenia : Research indicates that anamorelin could potentially benefit elderly patients experiencing sarcopenia (age-related muscle loss). The drug's ability to increase GH levels may help improve muscle mass and strength in this demographic .
  • Anorexia Nervosa : Preliminary studies suggest that anamorelin might also be beneficial for patients with anorexia nervosa by stimulating appetite and promoting weight gain .

Pharmacodynamics and Pharmacokinetics

Anamorelin exhibits a high binding affinity for the ghrelin receptor with an EC50 value of 0.74 nM. Its pharmacokinetics have been studied extensively:

  • Absorption : Anamorelin reaches peak plasma concentrations within 0.5 to 2 hours post-administration.
  • Half-Life : The drug has a plasma half-life of approximately 7 hours, with most excretion occurring via feces .

Summary of Clinical Findings

Study TypePatient PopulationKey ResultsSafety Profile
Phase II TrialPatients with NSCLC and cachexiaWeight gain: +0.77 kg vs -0.33 kg (placebo)Mild AEs: hyperglycemia, nausea
Phase III TrialsLarger cohort with various cancersIncreased lean body mass; improved quality of lifeWell-tolerated; serious AEs <3%

作用机制

富马酸RC1291通过与生长激素释放肽受体结合并激活该受体而发挥其作用。这种激活会刺激生长激素的释放,进而增加食欲并促进肌肉生长。 涉及的分子靶标包括生长激素释放肽受体和下游信号通路,例如生长激素释放激素 (GHRH) 通路 .

类似化合物:

富马酸RC1291的独特性: 富马酸RC1291在对生长激素释放肽受体的结合亲和力和特异性方面独树一帜,使其成为研究生长激素释放肽受体介导效应的宝贵工具。 其口服生物利用度和良好的安全性使其区别于其他类似化合物 .

相似化合物的比较

Uniqueness of RC1291 Fumarate: RC1291 Fumarate is unique in its high binding affinity and specificity for the ghrelin receptor, making it a valuable tool for studying ghrelin receptor-mediated effects. Its oral bioavailability and favorable safety profile further distinguish it from other similar compounds .

生物活性

Anamorelin, a novel orally active ghrelin receptor agonist, is primarily investigated for its potential to treat cancer cachexia, a condition characterized by severe weight loss and muscle wasting in patients with advanced cancer. This article explores the biological activity of Anamorelin, focusing on its mechanisms of action, clinical efficacy, safety profile, and metabolism.

Anamorelin acts as a selective agonist for the growth hormone secretagogue receptor (GHSR), mimicking the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone (GH) release. The compound has demonstrated significant binding affinity to the GHSR, with an EC50 value of 0.74 nM in vitro assays, indicating potent agonistic activity . In vivo studies in rats have shown that Anamorelin increases food intake and body weight in a dose-dependent manner, with significant effects observed at doses as low as 3 mg/kg .

Case Studies and Clinical Trials

Anamorelin has been evaluated in multiple clinical trials for its efficacy in improving symptoms associated with cancer cachexia. The ROMANA trials (I, II, and III) are pivotal studies that highlight its effectiveness:

  • ROMANA I and II : These phase III trials enrolled nearly 500 patients with advanced non-small cell lung cancer (NSCLC) experiencing cachexia. Results indicated that Anamorelin significantly improved lean body mass (LBM), body weight, and appetite scores compared to placebo over a 12-week treatment period .
  • ROMANA III : This extension study continued to assess the safety and efficacy of Anamorelin in patients who completed the initial trials. Findings confirmed sustained improvements in body weight and symptom burden over an additional 12 weeks .

Table 1: Summary of Key Findings from ROMANA Trials

TrialPatient PopulationTreatment DurationPrimary OutcomesResults Summary
ROMANA INSCLC with cachexia12 weeksChange in LBMSignificant increase in LBM (1.15 kg)
ROMANA IINSCLC with cachexia12 weeksChange in body weightIncreased body weight (1.77 kg)
ROMANA IIINSCLC post-ROMANA I/IIAdditional 12 weeksSafety and tolerabilityContinued improvement in body weight

Safety Profile

The safety profile of Anamorelin has been evaluated across various studies. While it is generally well tolerated, some adverse events have been reported:

  • A notable case involved an 84-year-old woman who experienced fatal arrhythmia following the administration of Anamorelin for cancer cachexia .
  • In controlled trials, Anamorelin was associated with fewer adverse events compared to placebo; however, specific concerns regarding cardiac toxicity were raised due to its metabolism involving cytochrome P450 enzymes .

Table 2: Reported Adverse Events Associated with Anamorelin

Adverse EventIncidence Rate (%)
Cardiac arrhythmiasRare
HyperglycemiaOccasional
Gastrointestinal disturbancesCommon

Metabolism

Anamorelin's metabolism is primarily mediated by liver enzymes, particularly cytochrome P450 (CYP) isoforms. Research indicates that its pharmacokinetics may lead to non-linear absorption profiles, raising concerns about potential drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing therapeutic strategies and minimizing adverse effects.

属性

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8)/b;2-1+/t26-,31-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIOUAKEXOTTOG-LUDSMFHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856151
Record name (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339539-92-3
Record name (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anamorelin (Fumarate)
Reactant of Route 2
Anamorelin (Fumarate)
Reactant of Route 3
Anamorelin (Fumarate)
Reactant of Route 4
Anamorelin (Fumarate)
Reactant of Route 5
Anamorelin (Fumarate)
Reactant of Route 6
Anamorelin (Fumarate)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。